molecular formula C9H11NO2 B1610782 5-(Dimethylamino)-2-hydroxybenzaldehyde CAS No. 67868-63-7

5-(Dimethylamino)-2-hydroxybenzaldehyde

Cat. No. B1610782
CAS RN: 67868-63-7
M. Wt: 165.19 g/mol
InChI Key: FXHYHSHSEXIDFE-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-hydroxybenzaldehyde, also known as DMAB, is a chemical compound that belongs to the class of aromatic aldehydes. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Long-Range Spin-Spin Couplings and Rotation

A study by Kowalewski and Kowalewski (1965) delves into the long-range spin-spin couplings in di-substituted benzaldehydes, like 5-(Dimethylamino)-2-hydroxybenzaldehyde. They observed that these interactions are temperature independent from 23–200°C, indicating the rigid nature of the bond between the aldehyde and ring carbons (Kowalewski & Kowalewski, 1965).

Nickel(II) Complexes and Biomolecular Interactions

Jayamani et al. (2018) synthesized nickel(II) complexes using 5-(Dimethylamino)-2-hydroxybenzaldehyde and studied their structural, electrochemical, biomolecular interactions, and antimicrobial properties. The study revealed that these complexes exhibit efficient oxidative cleavage of DNA and significant antimicrobial properties (Jayamani et al., 2018).

Molecular Structure and Hydrogen Bonding Studies

Research by Su, Gu, and Lin (2011) on the molecular structure of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide monosolvate, a closely related compound, highlighted the importance of intermolecular hydrogen bonding in forming crystal structures (Su, Gu, & Lin, 2011).

Oxidovanadium(V) Complexes and Structural Features

Back et al. (2012) investigated oxidovanadium(V) complexes involving 5-(Dimethylamino)-2-hydroxybenzaldehyde. Their work provides insights into the structural features of these complexes and discusses their supramolecular assemblies supported by hydrogen bonding (Back et al., 2012).

Catalysis and Synthesis Applications

Ganguly et al. (2012) explored the use of 5-(Dimethylamino)-2-hydroxybenzaldehyde in the synthesis of biologically relevant compounds. Their study presents an efficient and selective catalytic process under mild conditions (Ganguly et al., 2012).

Zwitterionic Structures and Crystallography

Mondal et al. (2002) studied the Schiff base formed from 5-Nitro-2-hydroxybenzaldehyde and benzylamine, providing valuable information on zwitterionic structures and crystallography relevant to similar compounds (Mondal et al., 2002).

Chemical Ecology and Pheromone Synthesis

Noguchi et al. (1997) developed a method for synthesizing 2-Hydroxy-6-methylbenzaldehyde, a component functioning as alarm and sex pheromones in astigmatid mites. This synthesis is significant for the practical application of these pheromones (Noguchi et al., 1997).

properties

IUPAC Name

5-(dimethylamino)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)8-3-4-9(12)7(5-8)6-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHYHSHSEXIDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513362
Record name 5-(Dimethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-2-hydroxybenzaldehyde

CAS RN

67868-63-7
Record name 5-(Dimethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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